Cas no 1000548-51-5 (2-(2,3,5-trifluorophenyl)ethan-1-ol)
2-(2,3,5-trifluorophenyl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 2-(2,3,5-trifluorophenyl)ethanol
- 2-(2,3,5-trifluorophenyl)ethan-1-ol
- DTXSID80695175
- 1000548-51-5
- AKOS006314090
- Benzeneethanol, 2,3,5-trifluoro-
- SCHEMBL1967720
- EN300-1636824
-
- MDL: MFCD09926213
- Inchi: 1S/C8H7F3O/c9-6-3-5(1-2-12)8(11)7(10)4-6/h3-4,12H,1-2H2
- InChI Key: WPGMOKWUUPSDBG-UHFFFAOYSA-N
- SMILES: FC1C(=CC(=CC=1CCO)F)F
Computed Properties
- Exact Mass: 176.04489933g/mol
- Monoisotopic Mass: 176.04489933g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 142
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 20.2Ų
2-(2,3,5-trifluorophenyl)ethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1636824-0.05g |
2-(2,3,5-trifluorophenyl)ethan-1-ol |
1000548-51-5 | 0.05g |
$924.0 | 2023-06-04 | ||
| Enamine | EN300-1636824-0.1g |
2-(2,3,5-trifluorophenyl)ethan-1-ol |
1000548-51-5 | 0.1g |
$968.0 | 2023-06-04 | ||
| Enamine | EN300-1636824-0.25g |
2-(2,3,5-trifluorophenyl)ethan-1-ol |
1000548-51-5 | 0.25g |
$1012.0 | 2023-06-04 | ||
| Enamine | EN300-1636824-0.5g |
2-(2,3,5-trifluorophenyl)ethan-1-ol |
1000548-51-5 | 0.5g |
$1056.0 | 2023-06-04 | ||
| Enamine | EN300-1636824-1.0g |
2-(2,3,5-trifluorophenyl)ethan-1-ol |
1000548-51-5 | 1g |
$1100.0 | 2023-06-04 | ||
| Enamine | EN300-1636824-2.5g |
2-(2,3,5-trifluorophenyl)ethan-1-ol |
1000548-51-5 | 2.5g |
$2155.0 | 2023-06-04 | ||
| Enamine | EN300-1636824-5.0g |
2-(2,3,5-trifluorophenyl)ethan-1-ol |
1000548-51-5 | 5g |
$3189.0 | 2023-06-04 | ||
| Enamine | EN300-1636824-10.0g |
2-(2,3,5-trifluorophenyl)ethan-1-ol |
1000548-51-5 | 10g |
$4729.0 | 2023-06-04 | ||
| Enamine | EN300-1636824-50mg |
2-(2,3,5-trifluorophenyl)ethan-1-ol |
1000548-51-5 | 50mg |
$707.0 | 2023-09-22 | ||
| Enamine | EN300-1636824-100mg |
2-(2,3,5-trifluorophenyl)ethan-1-ol |
1000548-51-5 | 100mg |
$741.0 | 2023-09-22 |
2-(2,3,5-trifluorophenyl)ethan-1-ol Related Literature
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
Additional information on 2-(2,3,5-trifluorophenyl)ethan-1-ol
2-(2,3,5-Trifluorophenyl)ethan-1-ol: A Comprehensive Overview
The compound with CAS No. 1000548-51-5, commonly referred to as 2-(2,3,5-trifluorophenyl)ethan-1-ol, is a highly specialized organic compound that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its unique structure, which includes a trifluorophenyl group attached to an ethan-1-ol backbone. The presence of the trifluorophenyl group imparts distinctive electronic and steric properties to the molecule, making it a valuable component in various chemical reactions and applications.
2-(2,3,5-Trifluorophenyl)ethan-1-ol is synthesized through a series of well-established organic reactions, including nucleophilic substitution and Friedel-Crafts alkylation. The synthesis process involves the careful manipulation of reagents and reaction conditions to ensure high purity and yield. Recent advancements in catalytic methods have further enhanced the efficiency of its production, making it more accessible for large-scale applications.
The chemical structure of 2-(2,3,5-trifluorophenyl)ethan-1-ol plays a pivotal role in its reactivity and functionality. The trifluorophenyl group is known for its electron-withdrawing effects, which can significantly influence the electronic environment of the molecule. This property makes it an excellent candidate for use in pharmaceuticals, where precise control over molecular interactions is crucial. For instance, studies have shown that this compound can act as a potent inhibitor in certain enzymatic pathways, highlighting its potential in drug discovery.
In addition to its pharmaceutical applications, 2-(2,3,5-trifluorophenyl)ethan-1-ol has found utility in materials science as a precursor for advanced polymers and coatings. Its ability to undergo various polymerization reactions has led to the development of materials with enhanced mechanical and thermal properties. Recent research has focused on optimizing these reactions to produce high-performance materials suitable for aerospace and automotive industries.
The environmental impact of 2-(2,3,5-trifluorophenyl)ethan-1-ol has also been a topic of interest among scientists. Studies have shown that this compound exhibits biodegradability under specific conditions, making it a more sustainable option compared to traditional chemicals used in similar applications. However, further research is required to fully understand its long-term environmental effects and ensure its safe use.
In conclusion, 2-(2,3,5-trifluorophenyl)ethan-1-ol (CAS No. 1000548-51-5) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical properties and recent advancements in synthesis methods have solidified its position as an important tool in modern chemistry. As research continues to uncover new possibilities for this compound, it is likely to play an even greater role in shaping the future of pharmaceuticals and materials science.
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